
Diphenyl(trifluoromethyl)carbinol
Descripción general
Descripción
Diphenyl(trifluoromethyl)carbinol is a chemical compound with the CAS Number 379-18-0 . It is used in the manufacture of aromatic, heterocyclic and aliphatic compounds, fluorochemicals and life sciences reagents .
Synthesis Analysis
The synthesis of difluoro/trifluoromethyl carbinol-containing chromones can be achieved via a HFIP-promoted tandem cyclization reaction from o-hydroxyphenyl enaminones at room temperature . This protocol provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols in good to excellent yields .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals and materials . The trifluoromethyl group is part of the Diphenyl(trifluoromethyl)carbinol molecule .Chemical Reactions Analysis
The synthesis of difluoro/trifluoromethyl carbinol-containing chromones involves a HFIP-promoted tandem cyclization reaction . This reaction is carried out at room temperature and provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols .Aplicaciones Científicas De Investigación
1. Synthesis of Difluoro/Trifluoromethyl Carbinol-Containing Chromones
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the synthesis of difluoro/trifluoromethyl carbinol-containing chromones from o-hydroxyphenyl enaminones .
- Methods of Application : The process involves a HFIP-promoted tandem cyclization reaction at room temperature .
- Results : This protocol provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols in good to excellent yields .
2. C–F Bond Functionalization of Trifluoromethyl-Containing Compounds
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the study of the activation of the C–F bond in organic synthesis .
- Methods of Application : Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
- Results : Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .
3. Trifluoromethyl Carbinol Synthesis
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the synthesis of trifluoromethyl carbinols .
- Methods of Application : The process involves trifluoromethylation of various aldehydes and ketones with trifluoromethyltrimethylsilane . This reaction is induced by fluoride ions .
- Results : The reaction provides excellent yields of trifluoromethylated products .
4. Radical Trifluoromethylation
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the study of radical trifluoromethylation .
- Methods of Application : The process involves the trifluoromethylation of carbon-centered radical intermediates .
- Results : This method plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
5. Synthesis of Difluoro/Trifluoromethyl Carbinol-Containing Chromones
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the synthesis of difluoro/trifluoromethyl carbinol-containing chromones via tandem cyclization of o-hydroxyaryl enaminones .
- Methods of Application : The process involves a HFIP-promoted tandem cyclization reaction for the synthesis of difluoro/trifluoromethyl carbinol-containing chromones from o-hydroxyphenyl enaminones at room temperature .
- Results : This protocol provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols in good to excellent yields .
6. Trifluoromethylation of Carbonyl Compounds
- Application Summary : Diphenyl(trifluoromethyl)carbinol is used in the trifluoromethylation of carbonyl compounds .
- Methods of Application : The process involves trifluoromethylation of various aldehydes and ketones with trifluoromethyltrimethylsilane . This reaction is induced by fluoride ions .
- Results : The reaction provides excellent yields of trifluoromethylated products .
Direcciones Futuras
The trifluoromethyl group, which is part of the Diphenyl(trifluoromethyl)carbinol molecule, plays an increasingly important role in pharmaceuticals, agrochemicals and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates suggest potential future directions for research and applications .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1,1-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYEOYNWIIQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285718 | |
| Record name | 2,2,2-trifluoro-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1,1-diphenylethanol | |
CAS RN |
379-18-0 | |
| Record name | 379-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoro-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl(trifluoromethyl)carbinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





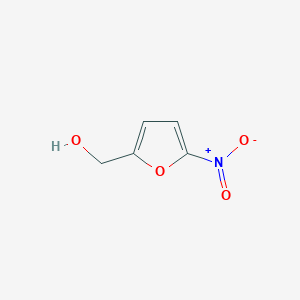
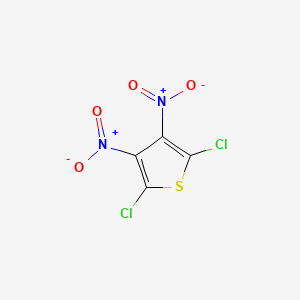
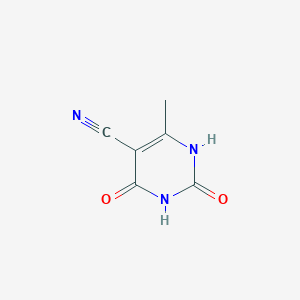
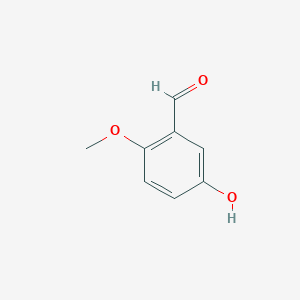
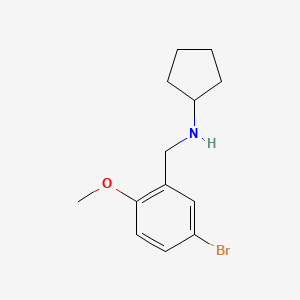
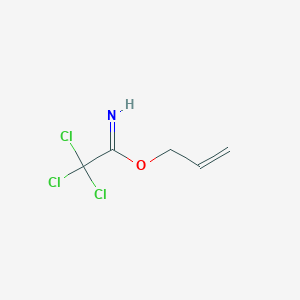
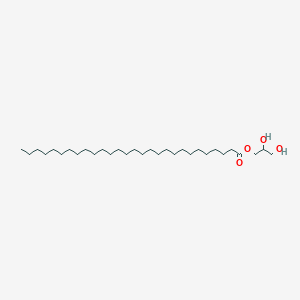
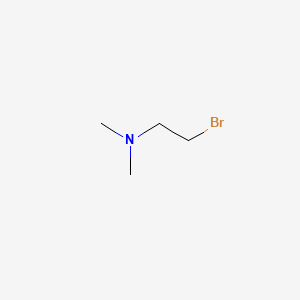
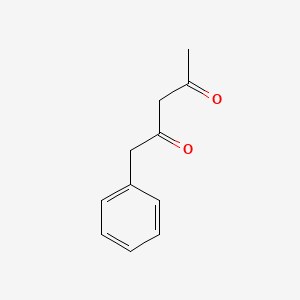
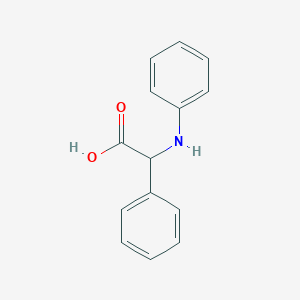
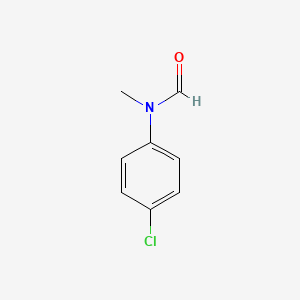
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)